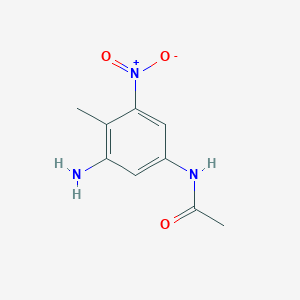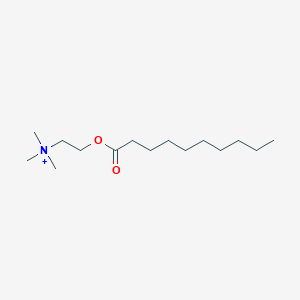
Decanoylcholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decanoylcholine is an acylcholine obtained by formal condensation of the carboxy group of decanoic acid with the hydroxy group of choline. It has a role as a metabolite. It derives from a decanoic acid.
Applications De Recherche Scientifique
Neuroleptic Relapse Prevention
- Substantial dose reduction of neuroleptic drugs like fluphenazine decanoate can minimize side effects and improve patient compliance. However, it may increase vulnerability to mild psychosis exacerbation. Supplementing low-dose depot antipsychotics with oral supplementation at prodromal symptoms onset may enhance safety at low doses. Monitoring plasma fluphenazine levels can be beneficial in managing relapse rates in patients treated with fluphenazine decanoate (Marder, 1994).
Clinical Antipsychotic Trials
- In the CATIE schizophrenia trial, fluphenazine decanoate was one of the options for patients who had discontinued earlier antipsychotic treatments. The characteristics and outcomes of patients who selected each treatment, including fluphenazine decanoate, offer insights into clinical factors influencing treatment choices (Stroup et al., 2009).
Comparative Long-Term Effectiveness
- A systematic review and network meta-analysis of antipsychotic drugs, including fluphenazine decanoate, evaluated their long-term effectiveness in reducing relapse risks in schizophrenia while minimizing adverse effects. This study provides a comparative perspective on the effectiveness of various antipsychotics (Zhao et al., 2016).
Pharmacokinetics of Depot Antipsychotics
- The study of the clinical pharmacokinetics of depot antipsychotics, including fluphenazine decanoate, offers insights into their absorption, elimination, and steady-state concentration, which are vital for understanding their long-term effectiveness and safety (Jann, Ereshefsky, & Saklad, 1985).
Long-Acting Injectable Formulations
- Research on long-acting injectable antipsychotic drugs, including fluphenazine decanoate, highlights their role in improving medication compliance and therapeutic options for patients with schizophrenia and other psychotic disorders (Park et al., 2013).
Cross-Over Pharmacokinetic Study
- A cross-over study comparing perphenazine decanoate and haloperidol decanoate in schizophrenic patients provides insights into their clinical and pharmacokinetic parameters, offering a comparative view on their efficacy and side effects (Dencker et al., 1994).
Propriétés
Numéro CAS |
13100-61-3 |
|---|---|
Nom du produit |
Decanoylcholine |
Formule moléculaire |
C15H32NO2+ |
Poids moléculaire |
258.42 g/mol |
Nom IUPAC |
2-decanoyloxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C15H32NO2/c1-5-6-7-8-9-10-11-12-15(17)18-14-13-16(2,3)4/h5-14H2,1-4H3/q+1 |
Clé InChI |
VZSPWUMYXMBAJB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OCC[N+](C)(C)C |
SMILES canonique |
CCCCCCCCCC(=O)OCC[N+](C)(C)C |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



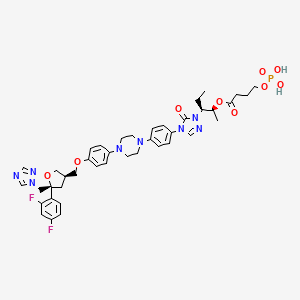
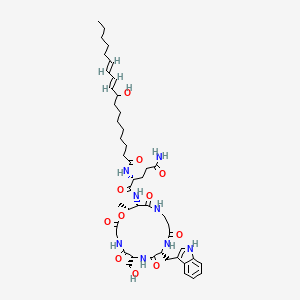
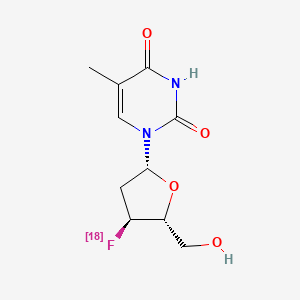
![(4Z)-4-[(1S,2S,3R,6S)-2-[(3S)-3-cyclohexyl-3-hydroxyprop-1-ynyl]-3-hydroxy-7-bicyclo[4.2.0]octanylidene]butanoic acid](/img/structure/B1243070.png)
![(3S)-1-Methyl-3-[3-(3-methylphenyl)ureido]-5-phenyl-1H-1,4-benzodiazepin-2(3H)-one](/img/structure/B1243071.png)
![3,10-Dihydroxy-8-[5-hydroxy-4-(hydroxymethyl)-1,3-dioxan-2-yl]-3-methyl-1-propyl-1,4-dihydrobenzo[g]isochromene-6,9-dione](/img/structure/B1243073.png)
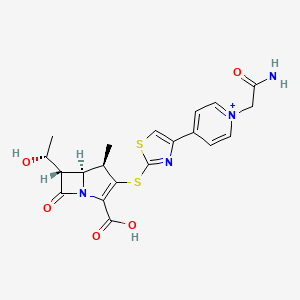
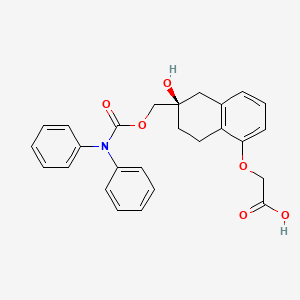
![[(2R)-2-[[(2R)-2-(1-benzofuran-2-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-2-phenylethyl] 2-(dimethylamino)acetate](/img/structure/B1243077.png)
![5-[(1E)-dodec-1-en-1-yl]-2H-1,3-benzodioxole](/img/structure/B1243078.png)
![(Z)-1-N'-(cyclopropylmethyl)-2-nitro-1-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]ethene-1,1-diamine](/img/structure/B1243079.png)
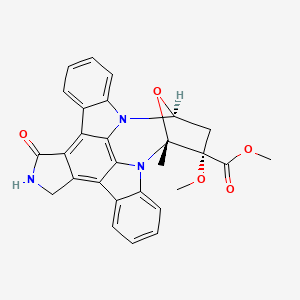
![Naphtho[2,3-c]thiophene](/img/structure/B1243081.png)
